Nimorazole
Overview
Description
Nimorazole is a nitroimidazole anti-infective . It is also being investigated for the treatment of head and neck cancer . Nimorazole is an antiprotozoal medicine used to treat infections caused by protozoa in the stomach, intestines, or genital areas .
Synthesis Analysis
Nimorazole is used clinically as a radiosensitizer, and there is a dearth of new radiosensitizers in development . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Molecular Structure Analysis
Nimorazole has a molecular formula of C9H14N4O3, an average mass of 226.232 Da, and a monoisotopic mass of 226.106583 Da .
Chemical Reactions Analysis
Low-energy electrons effectively cause the reduction of the radiosensitizer nimorazole via associative electron attachment . This supports the hypothesis that nimorazole is selectively cytotoxic to tumor cells due to the reduction of the molecule as a prerequisite for accumulation in the cell .
Physical And Chemical Properties Analysis
Nimorazole has a molecular weight of 226.23 . It is a nitroimidazole anti-infective .
Scientific Research Applications
Radiosensitizing Properties
Nimorazole, a 5-Nitromidazole compound, has been extensively studied for its radiosensitizing properties, particularly in relation to cancer treatment. It's been shown to effectively sensitize hypoxic cells to the cytotoxic effects of ionizing radiation, thereby enhancing the damage to DNA strands and leading to tumor cell death. This property is significant in the treatment of various cancers, especially head and neck squamous cell carcinoma (HNSCC) where hypoxia can be a major barrier to effective radiotherapy. Studies have demonstrated nimorazole's potential in improving the efficacy of radiotherapy without significantly increasing side effects or late radiation-related morbidity (Overgaard et al., 1998).
Hypoxic Modification in Solid Tumors
Clinical studies have indicated nimorazole's role as a hypoxic modifier in solid tumors, with notable effectiveness in head and neck and bladder carcinoma. The compound's ability to improve loco-regional tumor control after radiotherapy has been highlighted in multiple clinical trials, underscoring its significance in oncological treatments (Overgaard, 1994).
Pharmacokinetic Properties
Nimorazole's pharmacokinetic properties have been a subject of study, revealing insights into its absorption, plasma concentration, elimination half-life, and distribution within the body. Understanding these properties is crucial for optimizing its use in clinical settings, particularly in maximizing its radiosensitizing effects while minimizing toxicity (Overgaard et al., 1983).
Comparative Studies with Other Radiosensitizers
Comparative investigations between nimorazole and other hypoxic radiosensitizers like misonidazole have been conducted. These studies help in understanding the relative effectiveness and potential advantages of nimorazole over other compounds in similar therapeutic applications (Overgaard et al., 1982).
Theragnostic Potential in MRI-LINAC Systems
Recent advancements propose the use of nimorazole as a theragnostic hypoxia contrast agent in MRI-LINAC systems. This innovative application could significantly impact the field of radiology and oncology, offering new avenues for both diagnostics and treatment (Salnikov et al., 2020).
Bioanalytical Method Development
Research has also focused on developing and optimizing bioanalytical methods for estimating nimorazole in human plasma, crucial for therapeutic drug monitoring and ensuring effective dosage in clinical treatments (Jadhav et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFHRLTPRPZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057795 | |
Record name | Nimorazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nimorazole | |
CAS RN |
6506-37-2 | |
Record name | Nimorazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6506-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimorazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimorazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12172 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nimorazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimorazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimorazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMORAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.